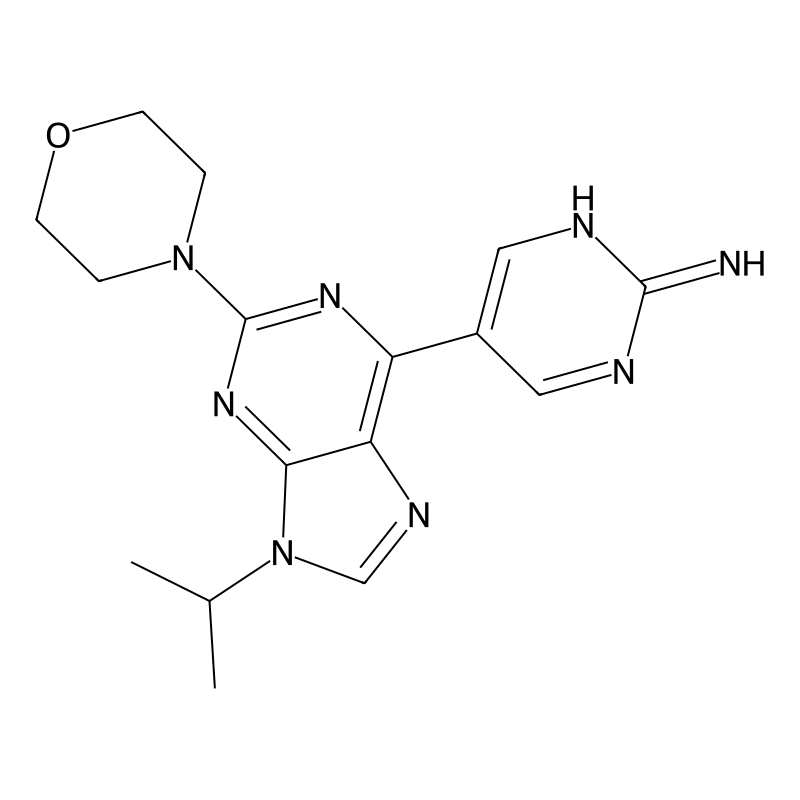5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine, also known as VS-5584, is a novel purine analog that has garnered attention for its potential as a selective inhibitor of key signaling pathways in cancer biology. This compound is characterized by its unique structural features, which include a pyrimidine ring and a morpholine group attached to a purine base. The chemical structure can be represented as follows:
- Chemical Formula: C17H22N8O
- CAS Number: 1246535-95-4
VS-5584 has been synthesized with the aim of targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, both of which are crucial in regulating cell growth and metabolism. Its selective inhibition profile makes it a candidate for therapeutic applications in various malignancies .
- Availability and Characterization: While commercial suppliers exist for this compound (), research publications specifically mentioning its properties or biological activity are scarce.
- Potential Target: The structure of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine contains a fused purine-pyrimidine ring system, which is present in some naturally occurring nucleosides and plays a role in various biological processes . However, further investigation is needed to determine if this compound has been explored as a ligand for specific protein targets.
- Nucleophilic Substitution: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
- Hydrolysis: The morpholine group can undergo hydrolysis under acidic or basic conditions, affecting the compound's stability and reactivity.
- Complexation: VS-5584 can form complexes with metal ions, which may influence its pharmacokinetic properties and bioavailability.
These reactions are essential for understanding how the compound interacts with biological targets and its potential metabolic pathways within organisms .
VS-5584 exhibits potent inhibitory effects on PI3K and mTOR kinases. It has demonstrated:
- IC50 Values:
- PI3Kα: 16 nmol/L
- PI3Kβ: 68 nmol/L
- PI3Kγ: 25 nmol/L
- PI3Kδ: 42 nmol/L
- mTOR: 37 nmol/L
The compound effectively modulates downstream signaling pathways involved in cell proliferation, survival, and metabolism. In vitro studies have shown that treatment with VS-5584 leads to significant inhibition of phosphorylation events associated with these pathways in various cancer cell lines, suggesting its potential utility in cancer therapy .
The synthesis of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine involves several steps:
- Formation of the Purine Base: The initial step typically involves the synthesis of a purine derivative through condensation reactions involving suitable precursors.
- Introduction of the Morpholine Group: This is achieved via nucleophilic substitution on a halogenated purine derivative.
- Pyrimidine Ring Formation: The final step involves coupling the modified purine with a pyrimidine moiety to yield the target compound.
These synthetic routes are often optimized for yield and purity to facilitate further biological testing and application .
VS-5584 holds promise for various applications, particularly in oncology:
- Cancer Therapy: Its role as an inhibitor of the PI3K/mTOR pathway makes it a candidate for treating cancers characterized by dysregulation of these signaling pathways.
- Research Tool: It serves as a valuable tool in research settings to elucidate the roles of PI3K and mTOR signaling in cellular processes.
Clinical trials are ongoing to evaluate its efficacy and safety in patients with specific types of cancer .
Interaction studies have focused on VS-5584's selectivity among different kinases. It has shown minimal binding to over 400 kinases outside the PI3K/mTOR family, indicating a favorable selectivity profile. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Notably, only NEK2 and BTK exhibited any significant binding at concentrations below 10 μmol/L .
Several compounds share structural similarities with VS-5584, primarily due to their purine or pyrimidine frameworks. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Gefitinib | Anilinoquinazoline structure | Targets epidermal growth factor receptor (EGFR) |
| Everolimus | Derivative of rapamycin | mTORC1 inhibitor but not mTORC2 |
| AZD8055 | Dual mTORC1/mTORC2 inhibitor | Broader kinase inhibition profile |
| GSK2126458 | Selective inhibitor of mTOR | Focused on mTORC1 inhibition |
VS-5584's unique combination of structural elements allows it to selectively inhibit both classes of PI3K isoforms while also affecting mTOR activity, distinguishing it from other compounds that may target only one pathway or have broader effects .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.
3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.
4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.








